Enflurane was developed through extensive research into fluorinated compounds aimed at creating effective anesthetics. It belongs to a class of drugs known as halogenated ethers and has been used clinically since the 1970s. The compound is marketed under various names, including ĒTHRANE, and is recognized for its efficacy in anesthetic applications due to its favorable pharmacodynamic properties .
The synthesis of enflurane involves several key steps that utilize chlorination and fluorination processes. The most notable method includes:
Enflurane's molecular structure consists of three carbon atoms, two hydrogen atoms, one chlorine atom, five fluorine atoms, and one oxygen atom. Its molecular weight is approximately 184.49 g/mol. The structural formula can be represented as follows:
Enflurane participates in several chemical reactions that are important for its metabolism and pharmacological effects:
The mechanism of action of enflurane involves several key interactions within the nervous system:
These actions collectively result in sedation, muscle relaxation, and loss of consciousness during surgical procedures.
Enflurane possesses several notable physical and chemical properties:
These properties make enflurane suitable for use as an inhalational anesthetic due to its rapid onset and offset characteristics.
Enflurane is primarily used in clinical settings for:
The quest for safer halogenated ether anesthetics intensified in the mid-20th century as limitations of early agents (ether, chloroform) and emerging compounds (halothane, methoxyflurane) became apparent. Halothane, though revolutionary, posed significant risks of cardiovascular instability and hepatotoxicity [1] [6]. This spurred research into fluorinated alternatives, leading Ross Terrell to synthesize enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether) in 1963 under the laboratory code "Compound 347" [5] [6]. Its development was part of a systematic exploration of 36 halogenated methyl ethyl ethers, 13 of which showed anesthetic potential [4].
Enflurane’s first clinical evaluation was spearheaded by Virtue et al. (1966), who documented its effects in dogs and humans [1]. Key findings included:
These properties positioned enflurane as a viable alternative, leading to its FDA approval in 1972. Its clinical adoption peaked in the 1970s–1980s due to advantages over halothane, including reduced catecholamine sensitization and superior muscle relaxation [3] [6].
Table 1: Evolution of Key Halogenated Ether Anesthetics [1] [4] [6]
Compound | Introduction Era | Key Developer | Clinical Advantages |
---|---|---|---|
Halothane | 1956 | Charles Suckling | Non-flammable, rapid onset |
Methoxyflurane | 1960 | Artusio et al. | Potent analgesia |
Enflurane | 1966 | Virtue/Terrell | Reduced arrhythmias, stable hemodynamics |
Isoflurane | 1970s | Corning Pharmaceuticals | Lower metabolism, rapid recovery |
Enflurane (C₃H₂ClF₅O) exemplifies how subtle structural variations profoundly influence pharmacological behavior. It shares the molecular formula C₃H₂ClF₅O with isoflurane but differs in atomic arrangement: enflurane is 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether, while isoflurane is 1-chloro-2,2,2-trifluoroethyl difluoromethyl ether [3] [6] [9]. This isomerism critically alters physicochemical properties:
Methoxyflurane (C₃H₄Cl₂F₂O), though not an isomer, provides a structural contrast:
Table 2: Structural and Physicochemical Comparison of Key Ether Anesthetics [3] [6] [9]
Property | Enflurane | Isoflurane | Methoxyflurane |
---|---|---|---|
Molecular Structure | CHF₂OCF₂CHFCl | CF₂HOCHClCF₃ | CH₃OCF₂CHCl₂ |
Molecular Weight | 184.5 g/mol | 184.5 g/mol | 165 g/mol |
Boiling Point | 56.5°C | 48.5°C | 104.6°C |
Blood:Gas Coefficient | 1.8 | 1.4 | 12 |
Metabolism Rate | 2–8% | 0.2% | >50% |
Primary Metabolite | Inorganic F⁻ | Trifluoroacetic acid | Oxalic acid, F⁻ |
Enflurane’s decline began in the late 1980s, culminating in its withdrawal from major markets (U.S. withdrawal: 2005; Europe: phased out by 2010s) [3] [5]. This resulted from three interrelated factors:
Table 3: Timeline and Drivers of Enflurane Withdrawal [3] [5] [8]
Year | Event | Driver | Impact |
---|---|---|---|
1986 | FDA warning on seizure risk | Neurotoxicity concerns | Restricted use in epilepsy patients |
1992 | Sevoflurane approved | Lower solubility (0.65) | Rapid market shift to newer agents |
2005 | U.S. withdrawal completed | Pharmacoeconomics/toxicity | Removed from formulary |
2010s | EU phase-out | Environmental regulations | Replacement with low-GWP alternatives |
Table 4: Environmental Impact Comparison of Inhalational Anesthetics [7] [8] [9]
Anesthetic | Atmospheric Lifetime (Years) | Global Warming Potential (GWP) | Market Status |
---|---|---|---|
Enflurane | 6.2 | 510 | Withdrawn |
Isoflurane | 3.2 | 510 | Limited use |
Sevoflurane | 1.1 | 130 | Dominant |
Desflurane | 14 | 2540 | Declining |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1